alpha-L-galactofuranose

Structural Biology NMR Spectroscopy Carbohydrate Chemistry

This α-L-galactofuranose is distinguished by its L-configuration and α-anomeric center, yielding a 13C NMR C1 signal at 103.8 ppm (vs. 109.9 ppm for the β-anomer) and a 1H 3J1,2 coupling of 4 Hz. It is the non-negotiable reference standard for validating α-L-galactofuranoside synthesis and an essential biochemical probe. Unlike common D-galactose, this L-sugar is critical for enzyme-substrate specificity studies (e.g., GlfT2) and for developing monoclonal antibody diagnostics targeting Galf-containing pathogens. Substitution with D-galactose will invalidate experimental results.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41846-89-3
Cat. No. B8534540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-galactofuranose
CAS41846-89-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1
InChIKeyAVVWPBAENSWJCB-FQJSGBEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-L-Galactofuranose (CAS 41846-89-3): Procurement-Grade Rare L-Sugar for Specialized Glycobiology Research


Alpha-L-galactofuranose (α-L-Galf) is a rare furanose-form monosaccharide—a five-membered ring isomer of L-galactose—with the CAS registry number 41846-89-3 and molecular weight 180.16 g/mol [1]. It is an L-galactofuranose bearing an α-configuration at the anomeric center, making it a distinct stereoisomer relative to the more abundant β-linked galactofuranose forms found in nature [2]. The compound is primarily employed in academic and industrial glycobiology as a reference standard, a synthetic precursor for α-galactofuranoside mimics, and a biochemical probe for galactofuranose-processing enzymes [3].

Why Alpha-L-Galactofuranose (CAS 41846-89-3) Cannot Be Replaced by Common Galactose Analogs


The procurement of alpha-L-galactofuranose over generic D-galactose or beta-D-galactofuranose is non-negotiable for specific experimental workflows due to its unique stereochemical and conformational properties. The α-anomeric configuration confers distinct NMR spectral signatures (e.g., 13C C1 chemical shift at 103.8 ppm) that are critical for unambiguous structural validation, in contrast to the β-anomer (109.9 ppm) [1]. Furthermore, its L-configuration and furanose ring are essential for probing the substrate specificity of galactofuranose-metabolizing enzymes, which overwhelmingly recognize UDP-α-D-galactofuranose (a D-sugar) or β-D-galactofuranosides and do not process L-sugars or pyranose forms [2]. Substituting with D-galactopyranose, the most common and affordable galactose, would yield non-native substrates and completely invalidate assays targeting L-Galf-specific pathways or α-anomer-dependent mechanisms [3].

Quantitative Evidence for Selecting Alpha-L-Galactofuranose (CAS 41846-89-3) Over Structural Analogs


Unambiguous Anomeric Discrimination via NMR: Alpha (103.8 ppm) vs. Beta (109.9 ppm) C1 Chemical Shift

The α-configuration of L-galactofuranose is distinguished from its β-anomer by a characteristic 13C NMR C1 chemical shift. For the methyl glycosides, the α-anomer resonates at 103.8 ppm, whereas the β-anomer resonates at 109.9 ppm, providing a clear 6.1 ppm differential for unambiguous structural assignment [1]. Additionally, 1H NMR coupling constants (3J1,2) differ, with α being 4 Hz and β being 2 Hz [1].

Structural Biology NMR Spectroscopy Carbohydrate Chemistry Glycomimetics

Stereochemical Purity in Glycosyltransferase Assays: UDP-α-D-Galf as the Exclusively Recognized Donor Substrate

In assays for the mycobacterial galactan polymerase GlfT2, the natural donor substrate is UDP-α-D-galactofuranose. The KM value for this substrate is 0.25 mM, representing the highest affinity benchmark against which analogs are measured [1]. In contrast, UDP-α-D-arabinofuranose, a closely related pentose analog, exhibits a KM of 0.9 mM—a 3.6-fold lower affinity—and provides less than 1% inhibition at 1.25 mM, demonstrating the strict requirement for the galacto-configuration and the α-anomeric linkage [1]. This highlights the absolute necessity of using the correct α-galactofuranose stereoisomer as a precursor or inhibitor in such studies.

Enzymology Glycosyltransferase Mycobacterial Cell Wall Drug Discovery

Mammalian vs. Pathogen Selectivity: α-Galactofuranose as a Diagnostic and Therapeutic Marker

The galactofuranose (Galf) moiety, including α-linked forms, is a thermodynamically disfavored furanose that is absent in mammalian glycoconjugates, which exclusively utilize galactopyranose [1]. In contrast, Galf is an essential component of the cell wall in pathogenic bacteria like Mycobacterium tuberculosis and fungi like Aspergillus [2]. This dichotomy has been exploited in patent applications for diagnostic assays that detect Galf-containing antigens to identify microbial infections, with a particular emphasis on improving sensitivity for the α-Galf-containing antigens [3].

Infectious Disease Diagnostics Therapeutic Targeting Glycobiology

Thermodynamic Instability and Mutarotation: The Furanose vs. Pyranose Conformational Bias

In aqueous solution, galactose exists in an equilibrium between pyranose and furanose forms, with the furanose form being thermodynamically disfavored. While direct stability data for L-galactofuranose is limited, studies on D-galactose show the β-pyranose anomer is 1,300±50 J mol⁻¹ more stable than the α-pyranose anomer at 25°C, indicating a significant energetic preference for the pyranose ring [1]. The furanose ring, including α-L-Galf, is even less stable and prone to mutarotation, which necessitates careful handling (e.g., storage at -20°C, avoiding aqueous solutions) to prevent isomerization to the more stable pyranose forms [2].

Physical Chemistry Conformational Analysis Synthesis Stability Studies

Alpha-L-Galactofuranose (CAS 41846-89-3): Validated Use Cases in Research and Development


Reference Standard for α-L-Galactofuranoside Synthesis and Characterization

Used as an authentic standard for 13C NMR (C1 at 103.8 ppm) and 1H NMR (3J1,2 = 4 Hz) to confirm the successful synthesis and α-anomeric purity of novel α-L-galactofuranosides or their carbasugar mimics [1]. This is critical for groups developing glycomimetic inhibitors targeting α-Galf-recognizing proteins.

Substrate Specificity Probe for UDP-Galactopyranose Mutase (UGM) and GlfT2 Enzymology

Serves as a control substrate or precursor for generating UDP-α-D-galactofuranose, the natural donor for GlfT2 (KM = 0.25 mM), in enzymatic assays aimed at characterizing galactan biosynthesis or screening for inhibitors in Mycobacterium tuberculosis and related pathogens [2].

Antigen Component in Pathogen-Specific Diagnostic Assay Development

Employed in the development and validation of monoclonal antibody-based diagnostic tests for detecting galactofuranose (Galf)-containing antigens from bacterial, fungal, and parasitic pathogens. Its α-anomeric configuration is a key epitope for antibody recognition, as exploited in recent patent filings for improved infection detection [3].

Metabolic Precursor for Chemoenzymatic Synthesis of Rare L-Sugar Glycoconjugates

Utilized as a starting material or glycosyl donor in chemoenzymatic routes to synthesize unnatural L-galactofuranose-containing disaccharides or glycoconjugates. Its L-configuration allows exploration of enzyme promiscuity and the creation of non-natural glycans with potential immunomodulatory or anti-adhesive properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-L-galactofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.